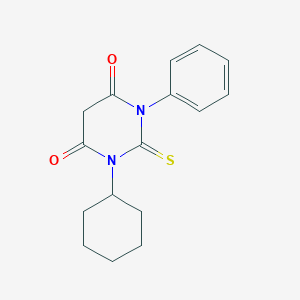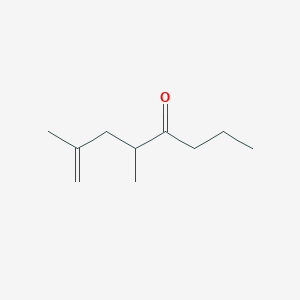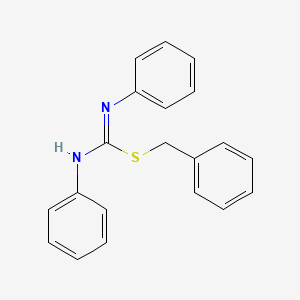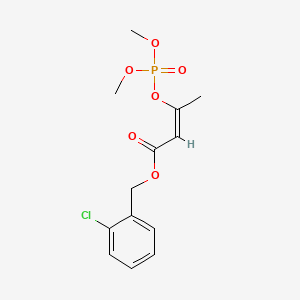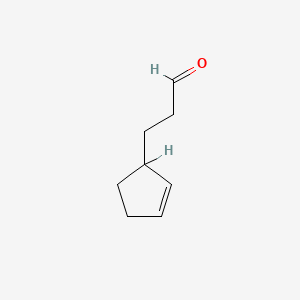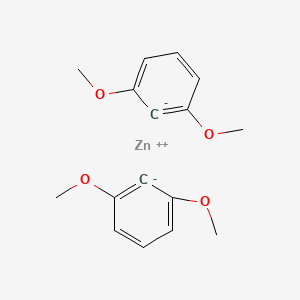
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is composed of three amino acids: N-acetyl-L-phenylalanine, N-methyl-L-proline, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide typically involves the coupling of N-acetyl-L-phenylalanine with N-methyl-L-proline. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Various acylated derivatives.
Scientific Research Applications
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Methyl-L-proline: A methylated derivative of L-proline, used in the synthesis of cyclic peptides.
N-Acetyl-L-phenylalanyl-N-methyl-L-alanine: A similar peptide with alanine instead of proline.
Uniqueness
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
63192-99-4 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-acetamido-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)19-14(11-13-7-4-3-5-8-13)17(23)20-10-6-9-15(20)16(22)18-2/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H,18,22)(H,19,21)/t14-,15-/m0/s1 |
InChI Key |
UMHLLSMFIJNVCD-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


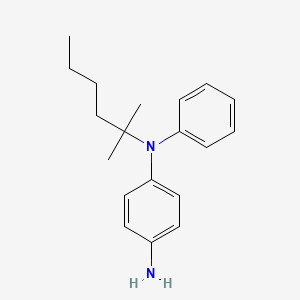
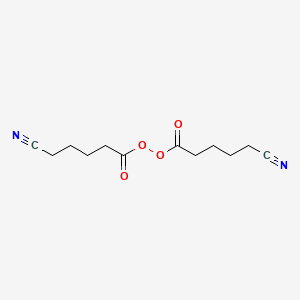
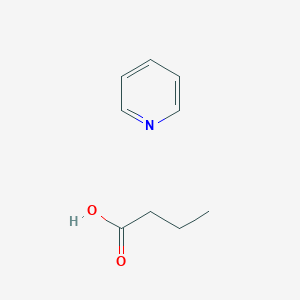
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![4-{6-[(1-Methyl-5-nitro-1H-imidazol-2-yl)sulfanyl]hexyl}benzoic acid](/img/structure/B14507062.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
